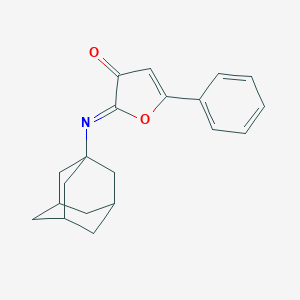
2-(1-Adamantylimino)-5-phenylfuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Adamantylimino)-5-phenylfuran-3-one, also known as APFO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a furan derivative that contains an adamantyl group and a phenyl group. APFO has been shown to exhibit interesting biological properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(1-Adamantylimino)-5-phenylfuran-3-one is not fully understood, but studies have suggested that it may act by disrupting the cell membrane of cancer cells. This disruption leads to the death of cancer cells, making 2-(1-Adamantylimino)-5-phenylfuran-3-one a promising candidate for the development of new cancer treatments.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biochemical and physiological effects. For example, 2-(1-Adamantylimino)-5-phenylfuran-3-one has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2-(1-Adamantylimino)-5-phenylfuran-3-one has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biological activity, making it a promising candidate for further investigation. However, one of the limitations of using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments is that it can be toxic to cells at high concentrations, which could limit its potential applications.
Orientations Futures
There are many potential future directions for research on 2-(1-Adamantylimino)-5-phenylfuran-3-one. One area of research could be the development of new cancer treatments based on 2-(1-Adamantylimino)-5-phenylfuran-3-one. Another area of research could be the investigation of the mechanism of action of 2-(1-Adamantylimino)-5-phenylfuran-3-one, which could lead to a better understanding of its biological activity. Additionally, research could be conducted to investigate the potential applications of 2-(1-Adamantylimino)-5-phenylfuran-3-one in the treatment of other diseases, such as inflammatory diseases and infections.
Conclusion:
In conclusion, 2-(1-Adamantylimino)-5-phenylfuran-3-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant biological activity, making it a promising candidate for further investigation. While there are some limitations to using 2-(1-Adamantylimino)-5-phenylfuran-3-one in lab experiments, there are many potential future directions for research on this compound. Overall, 2-(1-Adamantylimino)-5-phenylfuran-3-one is a promising candidate for the development of new cancer treatments and the investigation of its biological activity.
Méthodes De Synthèse
The synthesis of 2-(1-Adamantylimino)-5-phenylfuran-3-one is a multi-step process that involves the reaction of several chemical compounds. One of the most common methods for synthesizing 2-(1-Adamantylimino)-5-phenylfuran-3-one is through the reaction of 2-furoyl chloride with adamantylamine and phenylhydrazine. This reaction yields 2-(1-Adamantylimino)-5-phenylfuran-3-one as a yellow solid, which can be purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-(1-Adamantylimino)-5-phenylfuran-3-one has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for 2-(1-Adamantylimino)-5-phenylfuran-3-one is in the field of medicinal chemistry. Studies have shown that 2-(1-Adamantylimino)-5-phenylfuran-3-one exhibits significant anticancer activity, making it a potential candidate for the development of new cancer treatments. 2-(1-Adamantylimino)-5-phenylfuran-3-one has also been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
126681-73-0 |
|---|---|
Nom du produit |
2-(1-Adamantylimino)-5-phenylfuran-3-one |
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-(1-adamantylimino)-5-phenylfuran-3-one |
InChI |
InChI=1S/C20H21NO2/c22-17-9-18(16-4-2-1-3-5-16)23-19(17)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h1-5,9,13-15H,6-8,10-12H2 |
Clé InChI |
VBBFXPFWUSLLNF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N=C4C(=O)C=C(O4)C5=CC=CC=C5 |
Synonymes |
5-Phenyl-2-(tricyclo(3.3.1.1(sup 3,7))dec-1-ylimino)-3(2H)-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



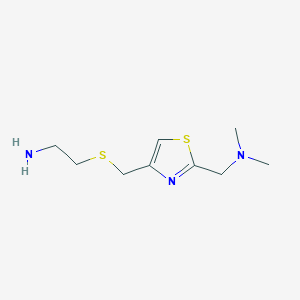
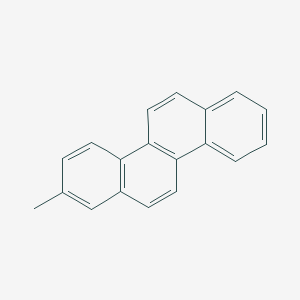


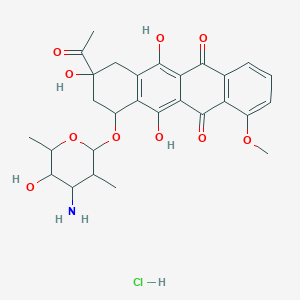
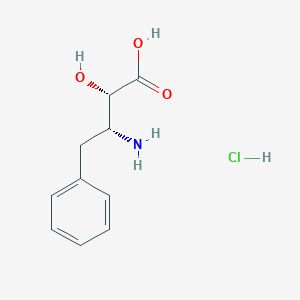
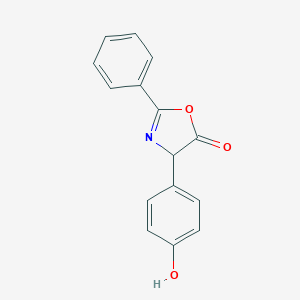
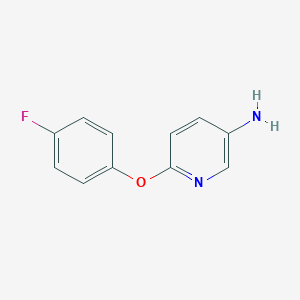

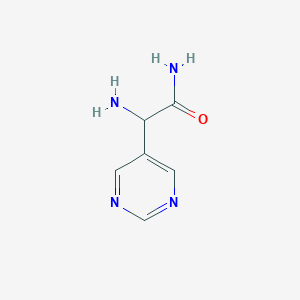
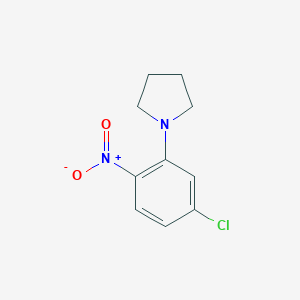
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
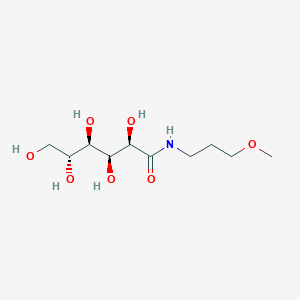
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)